molecular formula C12H9N3O2S2 B3018432 5-(3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE CAS No. 301331-25-9

5-(3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B3018432
CAS No.: 301331-25-9
M. Wt: 291.34
InChI Key: HSUUCAGJQUTVTB-UHFFFAOYSA-N
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Description

5-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure integrating a 3-methyl-2,3-dihydro-1,3-benzothiazole moiety with a 2-sulfanylidene-1,3-diazinane-4,6-dione (a thiobarbituric acid derivative) core. Compounds within this structural class are of significant interest in medicinal chemistry due to their potential biological activities. Related benzothiazole and thiobarbiturate hybrids have been investigated for a range of applications, including as potential enzyme inhibitors and for their antioxidant properties . The presence of the sulfanylidene (thioxo) group and multiple carbonyl functions makes this compound a potential ligand for various biological targets and metal ions, suitable for mechanistic studies and screening assays. Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules for developing novel therapeutic agents. Strictly for research purposes in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c1-15-6-4-2-3-5-7(6)19-11(15)8-9(16)13-12(18)14-10(8)17/h2-5H,1H3,(H2,13,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUUCAGJQUTVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone. The diazinane ring is then introduced through a series of condensation reactions, often involving thiourea and other reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Research indicates that compounds with similar structural features to 5-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-diazine-4,6-dione exhibit significant biological activities. These include:

  • Antimicrobial Activity : Several studies suggest that benzothiazole derivatives possess antimicrobial properties against various pathogens. The compound's structure may contribute to its ability to inhibit microbial growth.
  • Anticancer Potential : Compounds with similar moieties have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
  • Introduction of Functional Groups : The addition of the sulfanylidene group can be performed using thioketones or thioacids under specific reaction conditions.
  • Final Coupling Reactions : These reactions often involve coupling agents to ensure high yields and purity.

Case Studies

  • Antibacterial Activity :
    • A study investigated the antibacterial effects of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives showed significant inhibition zones compared to control groups, suggesting potential for developing new antibacterial agents.
  • Anticancer Research :
    • Another study focused on the cytotoxic effects of related compounds on human cancer cell lines. The findings revealed that these compounds could induce cell cycle arrest and apoptosis in various cancer types, indicating their potential as anticancer drugs.

Materials Science Applications

The unique structural characteristics of 5-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-diazine-4,6-dione also make it a candidate for applications in materials science:

  • Organic Photovoltaics : Research into organic solar cells has identified benzothiazole derivatives as promising materials due to their electronic properties and ability to form stable thin films.
  • Fluorescent Materials : The compound's fluorescence properties can be harnessed for use in sensors and imaging applications.

Mechanism of Action

The mechanism by which 5-(3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physical Properties

Compound Name / ID Core Structure Key Substituents Functional Groups Melting Point (°C) Yield (%)
Target Compound Benzothiazole-diazinane dione 3-Methylbenzothiazole, sulfanylidene Thioxo, dione, benzothiazole Not reported Not given
Compound 11a () Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, methylfuran CN, dione, NH 243–246 68
Compound 12 () Pyrimidoquinazoline 5-Methylfuran CN, CO, NH 268–269 57
Compound from Benzothiazole-dihydropyrimidine Ethyl, tetrahydronaphthalenylidene Thioxo, dione, ethyl substituents Not reported Not given

Key Differences and Implications

Core Heterocycles: The target compound’s benzothiazole-diazinane dione core differs from the thiazolo-pyrimidine () and pyrimidoquinazoline () systems. The compound in features a dihydropyrimidine ring fused to a benzothiazole, whereas the target compound’s diazinane dione core may confer greater polarity due to the dione groups.

Substituent Effects: The methyl group on the benzothiazole in the target compound likely enhances lipophilicity compared to the ethyl-substituted analog in , which could affect membrane permeability in biological applications. The sulfanylidene group in the target compound contrasts with the cyano (CN) groups in derivatives, suggesting divergent reactivity (e.g., nucleophilic vs. electrophilic behavior).

Synthetic Accessibility :

  • Yields for compounds (57–68%) indicate moderate synthetic efficiency, possibly due to steric hindrance or competing side reactions. The target compound’s synthesis may face similar challenges, depending on the reactivity of its sulfanylidene group.

The target compound’s stability remains speculative but may benefit from similar intermolecular interactions .

Biological Activity

The compound 5-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-diazinan-4,6-dione is a member of the benzothiazole family and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on cytotoxicity, enzyme inhibition, and antioxidant properties based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N2S2C_{16}H_{14}N_2S_2 with a molecular weight of approximately 298.43 g/mol. The structure features a benzothiazole moiety linked to a diazine derivative, which may contribute to its biological activities.

Cytotoxicity

Cytotoxicity studies have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. For instance, in experiments involving various cancer cell lines (e.g., HeLa and U87), the compound showed an IC50 ranging from 93.7 µM to 322.8 µM, indicating significant cytotoxic effects against these cancerous cells while maintaining higher IC50 values for non-cancerous cells .

Cell LineIC50 (µM)Notes
HeLa93.7Selective for cancer cells
U87322.8Higher IC50 indicates lower toxicity
EUFA30>300Normal cell line

Enzyme Inhibition

One of the notable activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. In studies utilizing B16F10 melanoma cells, the compound demonstrated potent inhibition of both intracellular and extracellular tyrosinase activity. This property suggests potential applications in treating hyperpigmentation disorders .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In various assays, it exhibited significant antioxidant activity comparable to standard controls. This suggests that it may protect cells from oxidative stress, which is implicated in numerous diseases .

Case Studies

  • In Vitro Studies : A study focused on the anti-melanogenic effects of benzothiazole derivatives revealed that compounds similar to 5-(3-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene)-2-Sulfanylidene-1,3-Diazinan-4,6-Dione effectively inhibited melanin production by targeting tyrosinase activity in B16F10 cells .
  • Cytotoxicity Assessment : In another study assessing the cytotoxic effects against multiple cancer cell lines, this compound was part of a broader investigation into the efficacy of benzothiazole derivatives. The results indicated a promising profile for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, refluxing thiouracil derivatives with aromatic aldehydes in acetic anhydride/acetic acid (10:20 mL) in the presence of sodium acetate (0.5 g) for 2 hours yields the target compound. Intermediates are characterized using IR (to confirm NH/CN groups), NMR (to assign proton environments and substituent positions), and mass spectrometry (to verify molecular weight) . Similar protocols for related thiazolidinones involve DMF/acetic acid solvent systems and recrystallization from DMF/ethanol .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3,400 cm⁻¹, CN at ~2,200 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons, =CH groups) and carbon frameworks. For example, DMSO-d₆ solvent resolves deshielded protons in heterocyclic systems .
  • Mass Spectrometry : Confirms molecular weight (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) and fragmentation patterns .

Q. What factors influence reaction efficiency during synthesis?

  • Methodological Answer : Key factors include:

  • Solvent Systems : Polar aprotic solvents (e.g., acetic anhydride, DMF) enhance reactivity of electrophilic intermediates .
  • Catalysts : Sodium acetate acts as a base to deprotonate intermediates, accelerating cyclization .
  • Reaction Time : Optimal reflux duration (2–12 hours) balances yield and side-product formation .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for this compound’s formation?

  • Methodological Answer : Mechanistic studies involve:

  • Isolation of Intermediates : Trapping reactive species (e.g., enolates) using low-temperature quenching .
  • Kinetic Studies : Monitoring reaction progress via HPLC or in-situ IR to identify rate-determining steps .
  • Computational Modeling : DFT calculations predict transition states and regioselectivity in cyclization steps .

Q. What experimental design strategies optimize synthesis yield and purity?

  • Methodological Answer : Use factorial design to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design (8 experiments) identifies interactions between sodium acetate concentration, reflux time, and solvent polarity. Response surface methodology (RSM) then refines optimal conditions .

Q. How should researchers address contradictory spectral data (e.g., ambiguous NMR peaks)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Isotopic Labeling : Introduces deuterium or ¹³C labels to track specific protons/carbons .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How can computational tools predict physicochemical or pharmacological properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulates solubility and stability in biological matrices using tools like COMSOL .
  • Docking Studies : Predicts binding affinity to target proteins (e.g., antimicrobial enzymes) using AutoDock Vina .
  • QSAR Models : Relates structural descriptors (e.g., logP, polar surface area) to bioactivity .

Q. What methodologies evaluate this compound’s potential as an antimicrobial agent?

  • Methodological Answer :

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
  • Synergy Studies : Check potentiation with commercial antibiotics (e.g., ampicillin) using checkerboard assays .
  • Resistance Profiling : Serial passaging under sub-MIC conditions to assess resistance development .

Q. How are scale-up challenges addressed in transitioning from lab-scale to pilot-scale synthesis?

  • Methodological Answer :

  • Process Simulation : COMSOL models heat/mass transfer in reactors to avoid hotspots or incomplete mixing .
  • Green Chemistry Metrics : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Continuous Flow Systems : Improve reproducibility and safety by automating reagent delivery .

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